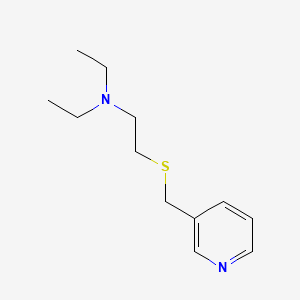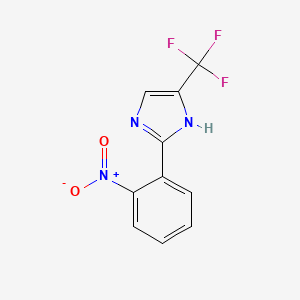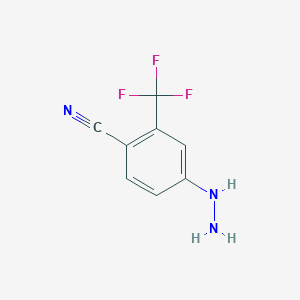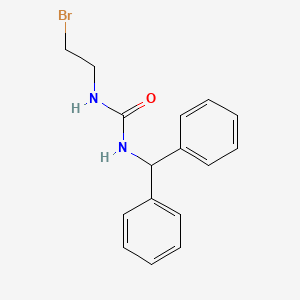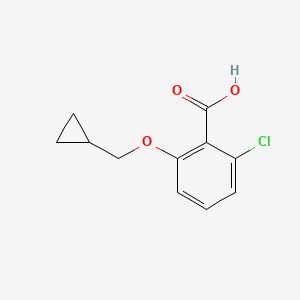
2-Chloro-6-(cyclopropylmethoxy)benzoic acid
Übersicht
Beschreibung
“2-Chloro-6-(cyclopropylmethoxy)benzoic acid” is a chemical compound with the molecular formula C11H11ClO3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(cyclopropylmethoxy)benzoic acid” consists of a benzene ring with a carboxylic acid group (-COOH), a chlorine atom, and a cyclopropylmethoxy group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in the protodeboronation of pinacol boronic esters . This is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Matteson–CH2– Homologation
The compound can be used in the Matteson–CH2– homologation . This process involves the in situ generation of CH2BrLi in THF at low temperature. After removal of the solvent, the crude homologated boronic esters are directly subjected to the protodeboronation to provide the targeted compounds .
Catalyst in Organic Synthesis
The compound can be used as a catalyst in organic synthesis . Organoboron compounds are highly valuable building blocks in organic synthesis. The boron moiety can be converted into a broad range of functional groups .
Functionalizing Deboronation
The compound can be used in the functionalizing deboronation of alkyl boronic esters . This process is not well developed, but it’s an area of active research .
C–C-Coupling/Protodeboronation Strategy
The compound can be used in a C–C-coupling/protodeboronation strategy . This sequence allows for the protodeboronation of alkyl pinacol boronic esters by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-chloro-6-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-2-1-3-9(10(8)11(13)14)15-6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVJTEJRHBSDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(cyclopropylmethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B3363295.png)
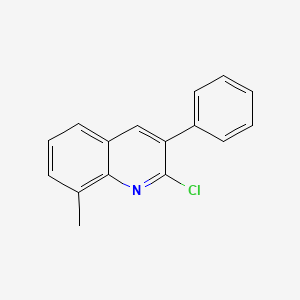

![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3363330.png)
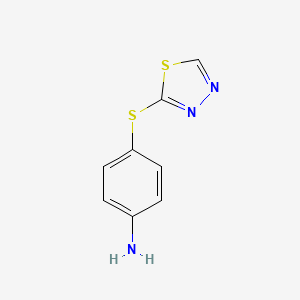
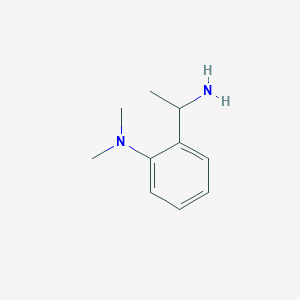

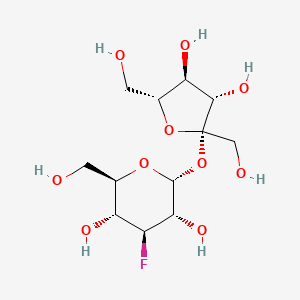
![(2-Chlorophenyl)(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B3363380.png)
![N,N-dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B3363387.png)
